
4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one
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Overview
Description
4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one is a chemical compound with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . This compound is characterized by its unique structure, which includes a cyclodecane ring with multiple substituents, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Grignard reagents to introduce the isopropyl group, followed by Wittig reaction to form the methylene group . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the cyclization process. Additionally, high-pressure hydrogenation may be employed to achieve the desired structural configuration .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using or to form corresponding ketones or carboxylic acids.
Reduction: or can be used to reduce the compound to its corresponding alcohol.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites , inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction and gene expression modulation , contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclodecen-1-one, 4-methyl-10-methylene-7-(1-methylethyl)-, (4E)
- 1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulen-1-ol
Uniqueness
4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.
The molecular formula of this compound is C15H24O, with a molecular weight of approximately 220.36 g/mol. The compound features a cyclodecane ring structure with specific substitutions that influence its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively.
- Enzyme Inhibition : Research suggests that it can bind to specific enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is significant in drug design, particularly for targeting enzymes involved in disease pathways.
Case Studies
Several case studies illustrate the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a natural preservative in food products.
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid. The study suggested that its application could be beneficial in formulations aimed at preventing oxidative damage in cosmetic products.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available cyclodecene derivatives.
- Reactions : Key reactions include cyclization and functional group modifications using reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Yield Optimization : Industrial applications often utilize continuous flow reactors to enhance yield and purity.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,4,7-trimethyloct-6-en-1-ol | Multiple methyl groups | Antimicrobial |
1-(4-methylcyclohexen-1-yl)ethanone | Methylcyclohexene structure | Antioxidant |
6-isopropyl-2,4-dimethylcyclohexen-1-one | Isopropyl group | Enzyme inhibition |
Properties
CAS No. |
919077-76-2 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-methyl-10-methylidene-7-propan-2-ylcyclodec-4-en-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,11,14H,4,6-10H2,1-3H3 |
InChI Key |
UWEWRGZWBYCRFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CCC(=C)C(=O)CC1)C(C)C |
Origin of Product |
United States |
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